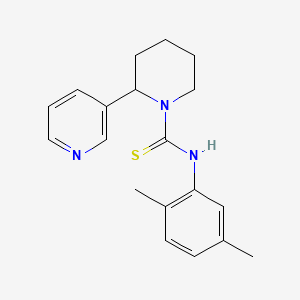

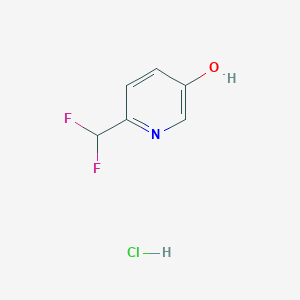

![molecular formula C10H10ClN3O2S B2667369 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride CAS No. 1258650-03-1](/img/structure/B2667369.png)

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride” is a chemical compound with the molecular formula C10H10ClN3O2S . It has a molecular weight of 271.72 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string for this compound is O=C(O)C(C=C1)=CC=C1CSC2=NN=CN2.Cl . The InChI code is 1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H .Aplicaciones Científicas De Investigación

Complex Formation with FeIII and FeII

Research indicates that 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride (hereafter referred to as the compound) exhibits notable behavior in forming complexes with FeIII and FeII. Steinhauser et al. (2005) studied complex formation with related ligands, focusing on stability and redox properties. This research is significant for understanding the compound's potential in generating oxidative stress and its role in catalyzing the Fenton reaction in biological media (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).

In Vitro Oxidative Metabolism

The compound has been implicated in the metabolism of novel antidepressants. Hvenegaard et al. (2012) investigated its role in the oxidative metabolism of Lu AA21004, a new antidepressant, revealing the compound's involvement in producing various metabolites through enzymatic reactions (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Formation of Novel Coordination Polymers

Qin et al. (2009) utilized the compound in creating a novel two-dimensional coordination polymer with cadmium(II). This research highlights the compound's potential in developing new materials with unique structural and chemical properties (Qin, Ma, Liu, Huang, & Dong, 2009).

Role in HIV-1 Inhibition

Watson et al. (2005) explored the use of a related compound as an HIV entry inhibitor. This research provides insight into the potential pharmaceutical applications of similar compounds in treating HIV (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Photodecomposition Studies

The compound's analogs have been studied in the context of photodecomposition. Crosby and Leitis (1969) examined the irradiation of chlorobenzoic acids, leading to significant chemical transformations, which might be relevant for understanding the compound's behavior under similar conditions (Crosby & Leitis, 1969).

Corrosion Inhibition Properties

The compound and its derivatives have applications in corrosion inhibition. Bentiss et al. (2007) studied triazole derivatives for protecting mild steel in acidic environments, indicating the compound's potential in industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Propiedades

IUPAC Name |

4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZQKDHIARPVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

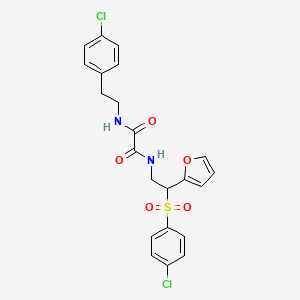

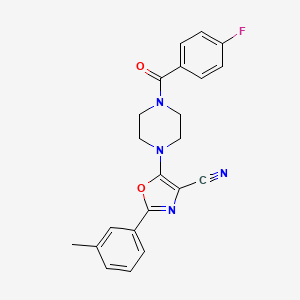

![N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2667289.png)

![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)

![3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2667293.png)

![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)

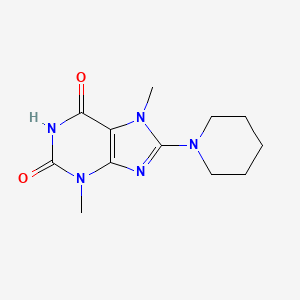

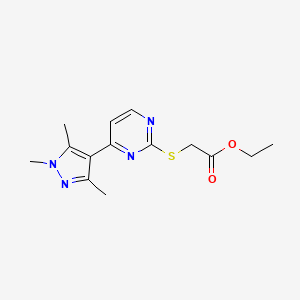

![2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide](/img/structure/B2667304.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2667309.png)